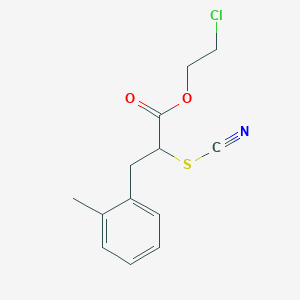

2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate, also known as CMTPX, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to label proteins, lipids, and other biomolecules. CMTPX has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate involves the covalent attachment of the dye to biomolecules through the formation of a thiourea bond. The fluorescent properties of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate are due to the presence of a thiocyanate group, which allows for efficient energy transfer to the fluorophore.

Biochemical and Physiological Effects:

2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate is a relatively non-toxic compound and has been shown to have minimal effects on cell viability and function. However, it is important to note that the labeling of biomolecules with 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate can alter their biochemical and physiological properties. For example, the labeling of proteins with 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate can affect their stability and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate is its fluorescent properties, which allow for the visualization of labeled biomolecules in live cells. In addition, 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate is a relatively stable compound and can be used in a variety of experimental conditions. However, there are also limitations to the use of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate. For example, the labeling of biomolecules with 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate can be non-specific, leading to the labeling of unintended targets. In addition, the covalent attachment of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate to biomolecules can alter their properties, which can affect the interpretation of experimental results.

Future Directions

There are many future directions for the use of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate in scientific research. One area of interest is the development of new labeling strategies that can improve the specificity and efficiency of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate labeling. In addition, there is a need for the development of new fluorescent dyes that can be used in conjunction with 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate to label multiple biomolecules simultaneously. Finally, the use of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate in combination with other imaging techniques, such as super-resolution microscopy, could provide new insights into the structure and function of biomolecules in live cells.

Synthesis Methods

The synthesis of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate involves the reaction of 2-chloroethyl isocyanate with 3-(2-methylphenyl)-2-thiocyanatopropanoic acid. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate has been used in a variety of scientific research applications. It has been used to label proteins in live cells, allowing researchers to track the movement and localization of proteins within the cell. 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate has also been used to study the dynamics of lipid membranes and to label lipids in live cells. In addition, 2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate has been used in flow cytometry to analyze the expression of cell surface markers.

properties

IUPAC Name |

2-chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2S/c1-10-4-2-3-5-11(10)8-12(18-9-15)13(16)17-7-6-14/h2-5,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLJNHOLEBIZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)OCCCl)SC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl 3-(2-methylphenyl)-2-thiocyanatopropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6125608.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6125625.png)

![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B6125633.png)

![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)

![N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B6125659.png)

![4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125662.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6125670.png)

![3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B6125676.png)

![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6125687.png)

![3-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6125690.png)

![(3-(3-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6125698.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6125701.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6125705.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)